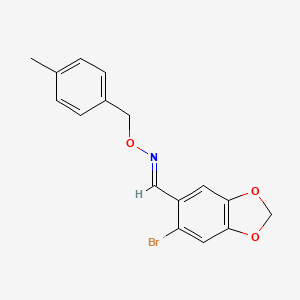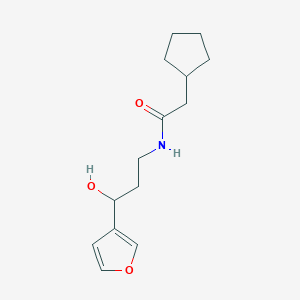![molecular formula C15H11Cl2N3O B2895270 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone CAS No. 303995-64-4](/img/structure/B2895270.png)
4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antifungal Activity
Research by Derita et al. (2013) synthesized and evaluated polysubstituted phthalazinone derivatives for their antifungal activity against pathogenic yeasts and filamentous fungi. The study identified compounds with significant antifungal properties, providing insights into the structural basis for future antifungal agent design (Derita et al., 2013).
Anticancer Properties
Li et al. (2006) designed and synthesized novel 1,4-disubstituted phthalazines, including derivatives structurally related to "4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone", demonstrating significant anticancer activities in vitro against cancer cell lines. This study highlights the potential of phthalazinone derivatives in cancer therapy (Li et al., 2006).
Antimicrobial and Antifungal Effects
Önkol et al. (2008) synthesized triazole and thiadiazole derivatives of phthalazinone, showing promising antimicrobial activity against bacteria and fungi. These findings suggest the utility of phthalazinone derivatives in developing new antimicrobial agents (Önkol et al., 2008).
Inhibition of Phosphodiesterase (PDE4) Activity
Van der Mey et al. (2002) explored the PDE4 inhibitory activity of phthalazinone derivatives, contributing to the understanding of their potential therapeutic applications in inflammatory and other disorders (Van der Mey et al., 2002).
Polymer Science Applications
Cheng et al. (2007) developed novel heterocyclic poly(arylene ether ketone)s using phthalazinone-containing monomers, demonstrating the versatility of phthalazinone derivatives in creating materials with excellent thermal properties and solubility. This research opens avenues for phthalazinone applications in high-performance polymers (Cheng et al., 2007).
properties
IUPAC Name |
4-[(2,4-dichloroanilino)methyl]-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(21)20-19-14/h1-7,18H,8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPXGMPRIJUTPCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2895187.png)
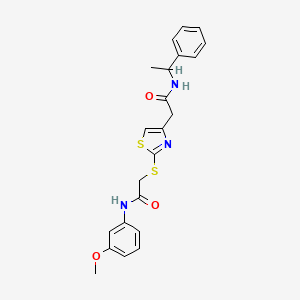
![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2895189.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2895191.png)
![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2895192.png)
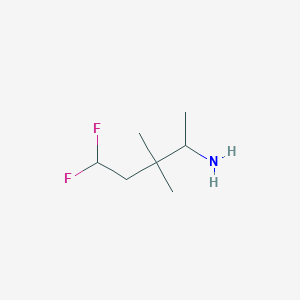
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}propanamide](/img/structure/B2895198.png)

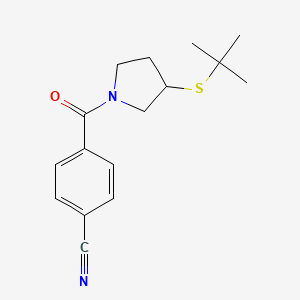

![1-(2-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2895207.png)
